10-Methyl-10H-phenothiazine-3-carbaldehyde

Catalog No.
S709374
CAS No.
4997-36-8
M.F
C14H11NOS
M. Wt
241.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Methyl-10H-phenothiazine-3-carbaldehyde

CAS Number

4997-36-8

Product Name

10-Methyl-10H-phenothiazine-3-carbaldehyde

IUPAC Name

10-methylphenothiazine-3-carbaldehyde

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

InChI

InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3

InChI Key

DZCOHLCHTVMOJU-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31

10-Methyl-10H-phenothiazine-3-carbaldehyde is a chemical compound with the molecular formula C₁₄H₁₁NOS. It is characterized by a phenothiazine backbone, which consists of a sulfur and nitrogen-containing heterocyclic structure. The compound features a methyl group at the 10 position and an aldehyde functional group at the 3 position, contributing to its unique reactivity and properties. This compound is classified under the category of phenothiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and materials science .

The current understanding of 10-Methyl-10H-phenothiazine-3-carbaldehyde's mechanism of action is limited. While research suggests its potential application in proteomics [], the specific mechanism by which it interacts with proteins remains unknown and requires further investigation.

Use in Proteomics Research:

10-Methyl-10H-phenothiazine-3-carbaldehyde is a valuable tool in proteomics research, particularly for protein cross-linking. Cross-linking involves linking nearby protein chains together using a chemical linker, allowing researchers to study protein-protein interactions and the structure of protein complexes. 10-Methyl-10H-phenothiazine-3-carbaldehyde is a cleavable cross-linker, meaning it can be cleaved under specific conditions to release the cross-linked proteins for further analysis. This property makes it advantageous for studying dynamic protein interactions that may change over time or under different cellular conditions. [Source: Santa Cruz Biotechnology - ]

Other Potential Applications:

While research on 10-Methyl-10H-phenothiazine-3-carbaldehyde is primarily focused on its role in proteomics, there are also suggestions of its potential applications in other areas, such as:

  • Drug discovery: The phenothiazine core structure is present in various drugs, and some studies suggest that 10-Methyl-10H-phenothiazine-3-carbaldehyde may have potential for further development into therapeutic agents. [Source: BLD Pharm - ]
  • Material science: The unique properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde, such as its aromatic structure and reactivity, might be explored for the development of novel materials with specific functionalities.

  • Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming alcohols or other derivatives upon reaction with nucleophiles.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

The biological activity of 10-Methyl-10H-phenothiazine-3-carbaldehyde is notable, particularly in the context of its potential therapeutic applications. Compounds in the phenothiazine class have been studied for their:

  • Antipsychotic Properties: Many phenothiazines are used as antipsychotic medications, influencing neurotransmitter pathways in the brain.
  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Fluorescent Properties: Certain studies have highlighted its fluorescence, which may be useful in biological imaging or as a probe in biochemical assays .

The synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde can be achieved through various methods:

  • From Phenothiazine Derivatives:
    • Starting from 10-methylphenothiazine, oxidation can be performed to introduce the aldehyde group.
  • Using Aldehyde Precursors:
    • Condensation reactions involving suitable aldehydes and amines can yield this compound.
  • Fluorescent Derivative Synthesis:
    • Specific synthetic routes have been developed to enhance its fluorescent properties, often involving acetalization reactions with polyols .

10-Methyl-10H-phenothiazine-3-carbaldehyde has several applications across various fields:

  • Biochemical Research: It serves as a useful reagent in proteomics research due to its ability to form stable adducts with biomolecules.
  • Material Science: Its fluorescence properties make it suitable for incorporation into polymers or nanomaterials for optical applications.
  • Pharmaceutical Development: As a derivative of phenothiazines, it may contribute to the development of new therapeutic agents targeting psychiatric disorders or infections .

Interaction studies involving 10-Methyl-10H-phenothiazine-3-carbaldehyde focus on:

  • Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake: Studies examining how effectively this compound enters cells could help assess its bioavailability and efficacy in biological systems.

These studies are crucial for understanding both the pharmacokinetics and pharmacodynamics of this compound in potential therapeutic contexts .

Several compounds share structural similarities with 10-Methyl-10H-phenothiazine-3-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenothiazineBase structureUsed primarily as an antipsychotic agent
10-Chloro-10H-phenothiazineChlorinated derivativeExhibits different reactivity profiles
2-Methyl-10H-phenothiazineMethylated variantDifferent biological activity spectrum
ThioridazineAntipsychoticKnown for sedative effects

Uniqueness of 10-Methyl-10H-phenothiazine-3-carbaldehyde:
This compound stands out due to its specific aldehyde functionality, which enhances its reactivity compared to other phenothiazines. Its potential applications in both biological and material sciences further distinguish it from similar compounds, making it a subject of interest for ongoing research .

XLogP3

3.2

Wikipedia

10-Methyl-10H-phenothiazine-3-carbaldehyde

Dates

Modify: 2023-08-15

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